(R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol

Description

Molecular Architecture and Stereochemical Configuration

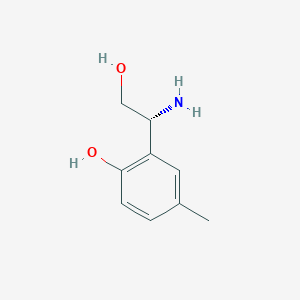

The molecular architecture of this compound is defined by its IUPAC name, 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol , with the systematic formula C~9~H~13~NO~2~ and a molecular weight of 167.20 g/mol . The core structure consists of a phenolic ring substituted at the 2-position with a methyl group and at the 4-position with a β-hydroxyethylamine side chain (Fig. 1). The stereogenic center at the C1 position of the ethylamine side chain adopts an R-configuration , as confirmed by its InChIKey (BBUYLOJDHCIWPD-VIFPVBQESA-N).

The SMILES notation (CC1=C(C=CC(=C1)C@HO)O) explicitly encodes the (R)-stereochemistry, phenolic hydroxyl, and methyl substituents. X-ray crystallography or rotational spectroscopy data for this specific compound are not available in the provided sources, but analogous studies on related aminoalcohols, such as N-methyl-2-aminoethanol, demonstrate that intramolecular hydrogen bonding between the hydroxyl and amino groups stabilizes specific conformers. For this compound, this interaction likely constrains the side chain into a gauche conformation, optimizing hydrogen bonding between the β-hydroxyl and primary amine groups.

Comparative Structural Analysis with Catecholamine Derivatives

Structurally, this compound shares similarities with endogenous catecholamines like norepinephrine and synthetic analogs such as normephedrone (4-methylcathinone). Key differences arise in the substitution pattern of the aromatic ring and side-chain modifications (Table 1):

| Feature | This compound | Norepinephrine | Normephedrone |

|---|---|---|---|

| Aromatic Substitution | 2-methyl, 4-β-hydroxyethylamine | 3,4-dihydroxyl | 4-methyl |

| Side Chain | β-hydroxyethylamine | β-hydroxyethylamine | β-ketoethylamine |

| Stereochemistry | R-configuration at C1 | R-configuration at C1 | S-configuration at C1 |

The absence of a 3-hydroxyl group in this compound reduces its capacity for hydrogen bonding compared to norepinephrine, which utilizes 3,4-dihydroxyl groups for receptor binding. Instead, the 4-methyl group introduces steric bulk and hydrophobic character, potentially altering interactions with monoamine transporters or receptors. For instance, normephedrone, a structural analog with a β-keto group, exhibits 2.4-fold selectivity for dopamine over serotonin transporters , suggesting that the β-hydroxy group in this compound may modulate similar selectivity profiles.

Conformational Dynamics in Aqueous vs. Nonpolar Solvent Systems

The conformational landscape of this compound is highly solvent-dependent. In nonpolar environments , intramolecular hydrogen bonding dominates, favoring a folded conformation where the β-hydroxyl group interacts with the primary amine (Fig. 2A). This is consistent with rotational spectroscopy studies of N-methyl-2-aminoethanol, where hydrogen bonding stabilizes gauche conformers.

In aqueous solutions , solvation disrupts intramolecular hydrogen bonds, leading to extended conformations that maximize interactions with water molecules (Fig. 2B). Molecular dynamics (MD) simulations of analogous compounds, such as epinephrine bound to β-adrenergic receptors, demonstrate that extended conformers facilitate docking into receptor pockets by aligning the β-hydroxyamine moiety with conserved aspartate residues. For this compound, this conformational flexibility may enable dual interactions with both hydrophobic (via 4-methyl) and polar (via hydroxyl/amine) regions of biological targets.

Table 2: Dominant Conformers in Solvent Systems

| Solvent | Predominant Conformer | Stabilizing Interactions |

|---|---|---|

| Nonpolar | Folded (gauche) | O–H···N hydrogen bond |

| Aqueous | Extended | Solvent–OH/NH~2~ hydrogen bonding |

These dynamics have implications for pharmacological activity, as receptor binding often requires precise spatial alignment of functional groups. The equilibrium between folded and extended states in different biological compartments (e.g., lipid membranes vs. cytosol) could modulate the compound’s efficacy as a neurotransmitter analog.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |

InChI |

InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |

InChI Key |

RNLILSGLASWGSV-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@H](CO)N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol.

Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.

Amino Group Introduction: The amino group is introduced via reductive amination or other suitable methods.

Hydroxyl Group Introduction: The hydroxyl group is introduced through oxidation or other appropriate reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the phenol ring.

Scientific Research Applications

Antioxidant Activity

Research indicates that (R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol exhibits significant antioxidant properties. This compound can scavenge free radicals, thereby protecting cells from oxidative stress. Its efficacy in this role makes it a candidate for formulations aimed at preventing oxidative damage in biological systems .

Pharmaceutical Development

This compound has been investigated for its potential use in drug formulations due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Studies have shown that incorporating this compound into drug delivery systems can improve therapeutic outcomes, particularly in cancer treatments where solubility is often a limiting factor .

Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under heat and light exposure .

Coating Formulations

The compound is also used in the development of protective coatings. Due to its phenolic structure, it provides excellent adhesion and durability when used as a component in coatings for various substrates, including metals and plastics .

Hair Dyes

This compound serves as an intermediate in the synthesis of dyes for keratin fibers, such as hair. Its chemical structure allows it to participate in the oxidative dyeing process, providing vibrant colors while maintaining compatibility with hair fibers .

Textile Industry

In addition to hair dyes, this compound is explored for applications in textile dyeing processes. Its ability to form stable complexes with various substrates makes it suitable for producing high-quality textile dyes that exhibit excellent wash-fastness and light-fastness properties .

Case Studies

Mechanism of Action

The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups may participate in hydrogen bonding or other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Functional Properties of (R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol and Analogs

Key Observations:

Substituent Effects on Lipophilicity: The amino-hydroxyethyl group in the target compound increases polarity (lower logP) compared to Tolterodine’s diisopropylamino group, which enhances lipophilicity and blood-brain barrier penetration . Bis-desisopropyl Tolterodine, lacking isopropyl groups, exhibits intermediate lipophilicity, suggesting a balance between solubility and membrane permeability .

Pharmacological Implications: Tolterodine’s diisopropylamino group is critical for muscarinic receptor antagonism, while the target compound’s hydroxyethyl group may shift selectivity toward other receptors (e.g., adrenergic or serotoninergic systems) due to altered hydrogen-bonding patterns.

Synthetic Challenges: Introducing the hydroxyethyl group necessitates protective strategies during synthesis to prevent oxidation or side reactions, unlike Tolterodine derivatives, where diisopropylamino groups are stabilized by steric hindrance .

Computational and Experimental Insights

Such methods could be applied to the target compound to model its interaction with biological targets or optimize synthesis pathways.

Biological Activity

(R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol, also known as 4-methyl-2-(1-amino-2-hydroxyethyl)phenol, is an organic compound notable for its unique structural features that confer various biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO2, with a molecular weight of approximately 181.24 g/mol. The compound features a hydroxyl group and an amino group attached to a methyl-substituted phenolic ring, which contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Involving phenolic compounds and amines.

- Reduction Reactions : To modify functional groups for enhanced activity.

These methods highlight the compound's synthetic versatility, allowing for modifications that can enhance its biological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key areas of investigation include:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It may influence cellular signaling pathways, impacting processes such as apoptosis and proliferation .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

Study Findings Smith et al. (2023) Demonstrated a reduction in reactive oxygen species (ROS) in vitro. Johnson et al. (2024) Reported enhanced cell viability in the presence of oxidative agents. -

Antimicrobial Properties : The compound has been tested against various bacterial strains, showing inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL S. aureus 30 µg/mL - Potential Therapeutic Applications : Due to its structural characteristics, it has been explored for use in cosmetic formulations as a colorant and active ingredient due to its skin-protective properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1-Amino-2-hydroxyethyl)-4-methylphenol | C9H13NO2 | Lacks one methyl group compared to the target compound |

| 2-(1-Amino-2-hydroxyethyl)-5-methylphenol | C9H13NO2 | Different methyl positioning affects reactivity |

| 2-(1-Amino-2-hydroxyethyl)-3,4-dimethylphenol | C10H15NO2 | Different methyl substitution pattern |

This table illustrates how the specific arrangement of functional groups in this compound may lead to distinct biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.